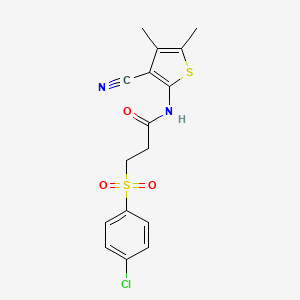
1-(1-(Furan-2-carbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(Furan-2-carbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C18H15N3O3S and its molecular weight is 353.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemosensing and Molecular Docking
Acylthiourea derivatives, including compounds structurally similar to 1-(1-(Furan-2-carbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea, have been synthesized and characterized, showing promising results in chemosensing and molecular docking studies. These derivatives exhibit fluorescence emission and have been analyzed for their sensing ability through colorimetric and fluorescence titrations. Moreover, in silico anti-inflammatory, antimalarial, and anti-tuberculosis activities have been investigated, showing good antioxidant activity as well (Kalaiyarasi et al., 2019).
Antioxidant Studies
The antioxidant capacity of related compounds has been explored, highlighting the potential for these molecules in mitigating oxidative stress. Such studies pave the way for further research into their applicability in pharmaceuticals and as dietary supplements to combat oxidative damage in cells (Kalaiyarasi et al., 2019).
Antibacterial and Antifungal Activities
Research into urea and thiourea derivatives, closely related to the compound , has demonstrated antibacterial and antifungal activities. These studies provide a foundation for developing new antimicrobial agents that could address the rising concern of antibiotic resistance. The screening against various bacterial and fungal strains indicates a promising direction for future drug development and the potential for these compounds to serve as a basis for new treatments (Alabi et al., 2020).
Synthesis and Bioactivity
The synthesis of novel compounds with structures similar to this compound has led to discoveries in bioactive properties, including antimicrobial and potential anticancer activities. These findings underscore the importance of chemical synthesis in the development of new therapeutic agents and contribute to a broader understanding of the molecular framework necessary for biological activity (Donlawson et al., 2020).
Molecular Docking Studies
Molecular docking studies of compounds within this chemical family have provided insights into their interaction with biological targets, underscoring their potential as lead compounds in drug discovery. These investigations help to predict the binding efficiency and specificity of compounds to various proteins, aiding in the design of drugs with improved efficacy and reduced side effects (Nishtala & Basavoju, 2018).
Properties
IUPAC Name |
1-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-17(15-3-1-9-24-15)21-8-7-12-5-6-13(11-14(12)21)19-18(23)20-16-4-2-10-25-16/h1-6,9-11H,7-8H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUPKHNIVRVPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)NC3=CC=CS3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
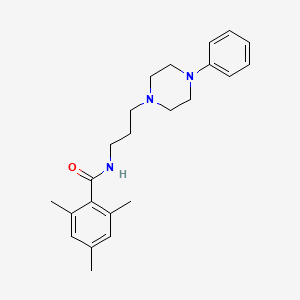
![2-[2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B3000234.png)
![1'-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3000236.png)
![2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B3000237.png)
![2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B3000238.png)
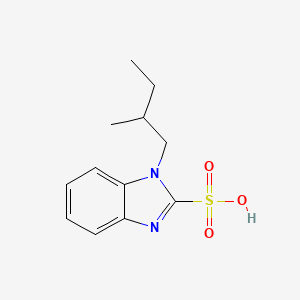

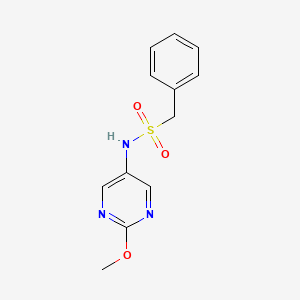
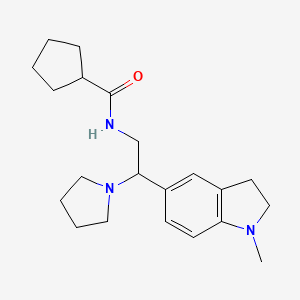
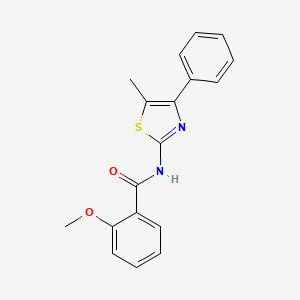
![tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B3000251.png)

